

Application Note: Routine Quantification of Glucobrassicinapin using HPLC-UV

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Compound of Interest

Compound Name: *Glucobrassicinapin*

Cat. No.: *B231464*

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Introduction

Glucobrassicinapin is a significant glucosinolate found in Brassicaceae vegetables, such as rapeseed and cabbage. Its hydrolysis products have been noted for their potential biological activities, making accurate quantification crucial for research in food science, agriculture, and pharmacology. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the routine quantification of **Glucobrassicinapin** in various sample matrices.

Principle

This method involves the extraction of intact glucosinolates from the sample matrix using a heated methanol-water solution to inactivate the endogenous myrosinase enzyme, which can otherwise hydrolyze the target analyte. The extracted glucosinolates are then purified and concentrated using solid-phase extraction (SPE) with an ion-exchange column. A critical step in the analysis of glucosinolates by HPLC-UV is the enzymatic desulfation of the purified extract. This process, utilizing sulfatase, removes the sulfate group from the glucosinolates to yield their corresponding desulfo-glucosinolates, which have improved chromatographic properties and a strong UV absorbance at 229 nm. The desulfated **Glucobrassicinapin** is then separated on a C18 reversed-phase column with a water-acetonitrile gradient and quantified by UV detection.

Experimental Protocols

Materials and Reagents

- **Glucobrassicinapin** standard (purity $\geq 95\%$)
- Sinigrin (Internal Standard, purity $\geq 95\%$)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water (18.2 M Ω ·cm)
- DEAE-Sephadex A-25
- Helix pomatia sulfatase solution
- Sodium acetate

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Analytical balance
- Centrifuge
- Water bath
- Solid-Phase Extraction (SPE) manifold and cartridges

Sample Preparation

- Extraction:
 1. Weigh approximately 100 mg of lyophilized and finely ground sample material into a centrifuge tube.

2. Add 1.5 mL of 70% (v/v) methanol pre-heated to 70 °C.
 3. Vortex vigorously for 1 minute.
 4. Incubate in a water bath at 70 °C for 20 minutes, with intermittent vortexing.
 5. Centrifuge at 12,000 ×g for 10 minutes at room temperature.
 6. Carefully collect the supernatant.
 7. Repeat the extraction process on the pellet with another 1.5 mL of 70% methanol.
 8. Combine the supernatants.
- Purification and Desulfation:
 1. Prepare a solid-phase extraction (SPE) column by packing a cartridge with DEAE-Sephadex A-25.
 2. Equilibrate the column by passing 2 mL of deionized water.
 3. Load the combined supernatant from the extraction step onto the SPE column.
 4. Wash the column with 2 mL of deionized water to remove impurities.
 5. Add 75 µL of *Helix pomatia* sulfatase solution to the top of the column bed and allow it to react overnight (approximately 16-18 hours) at room temperature. This enzymatic reaction converts **Glucobrassicinapin** to desulfo-**Glucobrassicinapin**.
 6. Elute the desulfated **Glucobrassicinapin** from the column with 3 x 0.5 mL aliquots of deionized water.
 7. Collect the eluate and, if necessary, freeze-dry and reconstitute in a known volume of mobile phase A for HPLC analysis.

HPLC-UV Conditions

- Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

- Mobile Phase A: Deionized water
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-2 min: 100% A
 - 2-18 min: Linear gradient to 30% B
 - 18-22 min: Hold at 30% B
 - 22-25 min: Linear gradient back to 100% A
 - 25-30 min: Re-equilibration at 100% A
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 30 $^{\circ}$ C
- UV Detection Wavelength: 229 nm

Data Presentation

The HPLC-UV method for **Glucobrassicinapin** quantification was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The results are summarized in the tables below.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

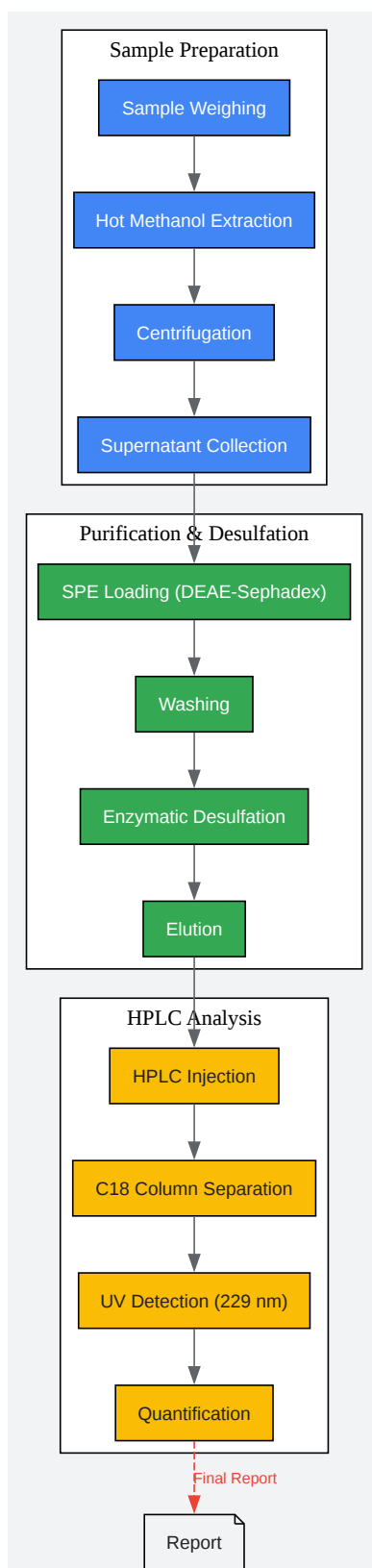
Parameter	Value
Linearity Range (µg/mL)	0.5 - 100
Correlation Coefficient (r ²)	≥0.999
Limit of Detection (LOD) (µg/mL)	0.15
Limit of Quantification (LOQ) (µg/mL)	0.50

Table 2: Accuracy and Precision

Spike Level	Recovery (%)	RSD (%)
Low (1 µg/mL)	98.5	3.2
Medium (25 µg/mL)	101.2	2.1
High (75 µg/mL)	99.3	1.8

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for **Glucobrassicinapin** quantification.

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